4-(Trifluoromethyl)pyridine-2,6-diol
Overview
Description
4-(Trifluoromethyl)pyridine-2,6-diol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which also contains two hydroxyl groups at the 2 and 6 positions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It’s known that the trifluoromethyl group and the pyridine ring in the molecule can influence its reactivity and interaction with biological targets .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the compound’s gi absorption is high, and it is bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
It’s known that trifluoromethylpyridines have been used in the protection of crops from pests , suggesting that they may have effects on cellular processes in pests.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)pyridine-2,6-diol. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s lipophilicity, influenced by the presence of the trifluoromethyl group, can affect its interaction with the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyridine-2,6-diol typically involves the introduction of the trifluoromethyl group onto a pyridine ring followed by the installation of hydroxyl groups. One common method involves the trifluoromethylation of a pyridine derivative using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. Subsequent hydroxylation can be achieved through various oxidation reactions, often employing oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using metal catalysts such as palladium or copper can be employed to facilitate the trifluoromethylation step, followed by hydroxylation using environmentally benign oxidants .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,6-Dihydroxypyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)phenol: Contains a phenol ring instead of a pyridine ring, leading to different reactivity and applications
Uniqueness: 4-(Trifluoromethyl)pyridine-2,6-diol is unique due to the combination of the trifluoromethyl group and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-hydroxy-4-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRJBDGYOYOWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573297 | |
Record name | 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356518-28-0 | |
Record name | 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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